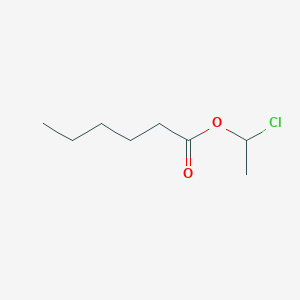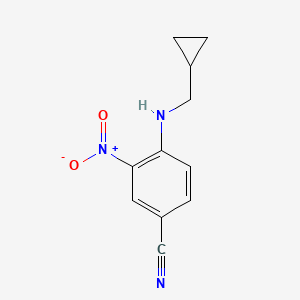
4-Acetylpiperazine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClN2O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Acetylpiperazine-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperazine with acetyl chloride to form 1-acetylpiperazine. This intermediate is then reacted with chlorosulfonic acid to yield 1-acetylpiperazine-4-sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of 1-acetylpiperazine-4-sulfonyl chloride typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Metal catalysts, such as palladium and nickel, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
4-Acetylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the field of oncology.
Mecanismo De Acción
The mechanism by which 1-acetylpiperazine-4-sulfonyl chloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications .
Comparación Con Compuestos Similares
1-Acetylpiperazine: A related compound that lacks the sulfonyl chloride group.
Piperazine-1-sulfonyl chloride: Another derivative of piperazine with a sulfonyl chloride group but without the acetyl group.
Uniqueness: 4-Acetylpiperazine-1-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its similar compounds .
Propiedades
Número CAS |
274686-11-2 |
|---|---|
Fórmula molecular |
C6H11ClN2O3S |
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
4-acetylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClN2O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3 |
Clave InChI |
MHQMLZCIVMCUCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8667601.png)



![1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8667636.png)

![5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B8667647.png)
![3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B8667657.png)


